7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

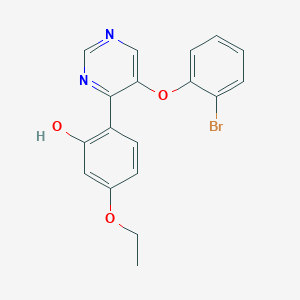

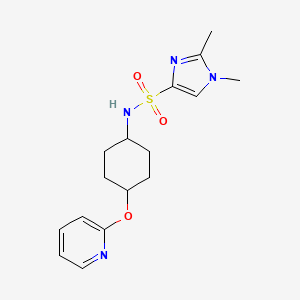

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is also known by its IUPAC name, 7-chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) and the InChI key is UEZCMDFHCHWUFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The melting point of this compound is reported to be 270-272°C . Another source reports the melting point as 297°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid serves as an intermediate during the synthesis of ciprofloxacin hydrochloride , a widely used fluorinated quinolone antibacterial drug . Its structural features contribute to its antimicrobial activity, making it valuable for combating bacterial infections.

Medicinal Chemistry

Researchers explore this compound’s derivatives for their potential as medicinal intermediates . By modifying the quinoline ring and carboxylic acid group, scientists aim to develop novel drugs with improved pharmacological properties. The compound’s scaffold provides a versatile platform for drug design .

Synthetic Chemistry

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a building block in synthetic chemistry. Its reactivity allows for the creation of diverse derivatives, which can be further functionalized. Researchers use it as a starting point to synthesize compounds with specific biological activities .

Anticancer Research

While not directly an anticancer agent, this compound’s derivatives may find applications in cancer research. Scientists investigate their effects on cell proliferation, apoptosis, and tumor growth. By modifying the side chains, they aim to enhance selectivity and efficacy against cancer cells .

Agrochemicals

The quinoline scaffold has relevance in agrochemical research. Scientists explore derivatives of 7-chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid for their potential as pesticides or herbicides . These compounds may exhibit activity against pests or unwanted plant growth .

Coordination Chemistry

The carboxylic acid group in this compound allows for coordination with metal ions. Researchers investigate its complexes with transition metals for potential applications in catalysis, sensing, or material science. The resulting coordination compounds may display unique properties .

Wirkmechanismus

Target of Action

Quinoline derivatives, to which “7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” belongs, are known to have diverse biological activities . They are often used in drug research and development . .

Mode of Action

Quinoline derivatives often interact with their targets to induce changes that lead to their biological effects .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific structures and targets .

Eigenschaften

IUPAC Name |

7-chloro-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZCMDFHCHWUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2576990.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2576992.png)

![3-benzyl-6-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2576993.png)

![Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2577002.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2577003.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B2577008.png)

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)